molecular formula C19H17N5O5 B11118643 methyl [(3Z)-2-oxo-3-(2-{[(pyridin-2-ylcarbonyl)amino]acetyl}hydrazinylidene)-2,3-dihydro-1H-indol-1-yl]acetate

methyl [(3Z)-2-oxo-3-(2-{[(pyridin-2-ylcarbonyl)amino]acetyl}hydrazinylidene)-2,3-dihydro-1H-indol-1-yl]acetate

Cat. No.: B11118643
M. Wt: 395.4 g/mol
InChI Key: RDNLAAJJGMUBHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-[(3E)-2-OXO-3-({2-[(PYRIDIN-2-YL)FORMAMIDO]ACETAMIDO}IMINO)-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[(3E)-2-OXO-3-({2-[(PYRIDIN-2-YL)FORMAMIDO]ACETAMIDO}IMINO)-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE typically involves multi-step organic reactions. One common method involves the condensation of an indole derivative with a pyridine-based formamide, followed by acetylation and subsequent methylation. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dichloromethane or ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[(3E)-2-OXO-3-({2-[(PYRIDIN-2-YL)FORMAMIDO]ACETAMIDO}IMINO)-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, halogenated indoles, and various substituted indole compounds .

Scientific Research Applications

METHYL 2-[(3E)-2-OXO-3-({2-[(PYRIDIN-2-YL)FORMAMIDO]ACETAMIDO}IMINO)-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of METHYL 2-[(3E)-2-OXO-3-({2-[(PYRIDIN-2-YL)FORMAMIDO]ACETAMIDO}IMINO)-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE involves its interaction with specific molecular targets and pathways. The compound binds to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-[(3E)-2-OXO-3-({2-[(PYRIDIN-2-YL)FORMAMIDO]ACETAMIDO}IMINO)-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C19H17N5O5

Molecular Weight

395.4 g/mol

IUPAC Name

methyl 2-[2-hydroxy-3-[[2-(pyridine-2-carbonylamino)acetyl]diazenyl]indol-1-yl]acetate

InChI

InChI=1S/C19H17N5O5/c1-29-16(26)11-24-14-8-3-2-6-12(14)17(19(24)28)23-22-15(25)10-21-18(27)13-7-4-5-9-20-13/h2-9,28H,10-11H2,1H3,(H,21,27)

InChI Key

RDNLAAJJGMUBHT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CNC(=O)C3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.